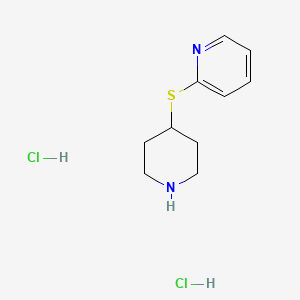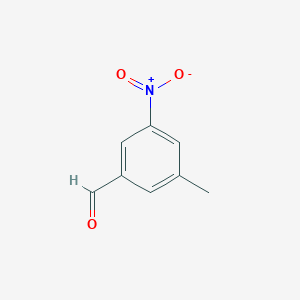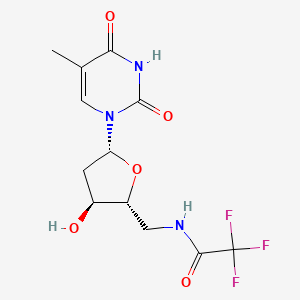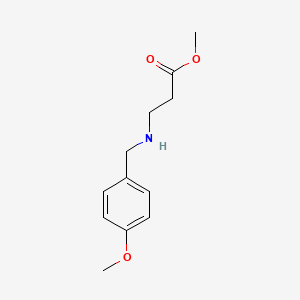![molecular formula C13H15N3 B1601142 3-(1-Méthyl-1,2,3,6-tétrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 325975-67-5](/img/structure/B1601142.png)
3-(1-Méthyl-1,2,3,6-tétrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
Tetrahydropyridines are heterocycles with the formula C5H9N . They are mainly of theoretical interest, although many substituted tetrahydropyridines are known . 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a known dopaminergic neurotoxin .
Synthesis Analysis
The synthesis of tetrahydropyridines has been reported in literature . For example, a palladium-catalyzed cyclization-Heck reaction of allenamides enables an efficient one-pot construction of functionalized 3-methylene-5-aryl-1,2,3,4-tetrahydropyridines .Chemical Reactions Analysis
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester can be used as a substrate in the study of para-alkenylation reactions of toluene using thianthrene S-oxide and palladium catalyst .Applications De Recherche Scientifique
Recherche sur les maladies neurodégénératives
Ce composé, en raison de son composant tétrahydropyridine (THP), est étroitement lié à des molécules qui ont été étudiées pour leurs effets neurotoxiques, pouvant imiter des conditions telles que la maladie de Parkinson. Le groupement THP s'est révélé être impliqué dans la synthèse de composés qui produisent des métabolites neurotoxiques responsables du parkinsonisme chez l'homme . Cela en fait un outil précieux pour créer des modèles animaux afin d'étudier les maladies neurodégénératives et de tester des agents neuroprotecteurs potentiels.
Développement d'agents anticancéreux
Le système cyclique THP, présent dans ce composé, a été identifié dans des produits naturels et des agents pharmaceutiques synthétiques ayant des propriétés anticancéreuses . L'introduction de substituants variés sur le système cyclique THP a montré des effets significatifs sur les propriétés pharmacologiques, en particulier en tant qu'agents anti-inflammatoires et anticancéreux. Ce composé pourrait servir de composé principal dans la conception et la découverte de nouveaux médicaments anticancéreux.
Synthèse de médicaments anti-inflammatoires
La recherche a mis en évidence l'importance des motifs contenant du THP dans le développement de médicaments anti-inflammatoires . La flexibilité structurelle du cycle THP permet l'introduction de divers substituants, ce qui peut améliorer les propriétés anti-inflammatoires des composés résultants. Ce composé pourrait être utilisé pour synthétiser de nouveaux agents anti-inflammatoires avec une efficacité améliorée et des effets secondaires réduits.
Études de pénétration de la barrière hémato-encéphalique
Les composés contenant la structure THP ont suscité un intérêt en raison de leur capacité à traverser la barrière hémato-encéphalique (BHE) . Cette caractéristique est cruciale pour le développement de médicaments pour le système nerveux central (SNC). Le composé en question pourrait être utilisé pour étudier les mécanismes de transport à travers la BHE et pour développer des agents thérapeutiques actifs sur le SNC.
Études de relation structure-activité (SAR)
La présence du système cyclique THP dans divers composés bioactifs en fait un sujet intéressant pour les études SAR . En modifiant les substituants sur le cycle THP, les chercheurs peuvent étudier la relation entre la structure moléculaire et l'activité biologique. Ce composé pourrait fournir des informations sur la conception de médicaments plus puissants et plus sélectifs.
Synthèse de neurotoxines dopaminergiques
Le composant THP de ce composé est lié à des molécules utilisées dans la synthèse de neurotoxines dopaminergiques, qui sont essentielles pour étudier la physiopathologie de maladies telles que la maladie de Parkinson . Il peut être utilisé pour induire la maladie de Parkinson chez les modèles animaux, fournissant une plate-forme pour tester des stratégies neuroprotectrices.
Recherche sur le stress oxydatif
Il a été démontré que les métabolites des composés liés au THP provoquent un stress oxydatif, qui est un facteur de nombreuses maladies . Ce composé pourrait être utilisé pour étudier les mécanismes du stress oxydatif et pour cribler les antioxydants qui peuvent atténuer ses effets.
Développement de systèmes de délivrance de médicaments
En raison de son potentiel à traverser la BHE, ce composé pourrait être exploré comme un transporteur pour les systèmes de délivrance de médicaments ciblant le SNC . Il pourrait être modifié pour transporter des agents thérapeutiques directement dans le cerveau, augmentant ainsi l'efficacité du traitement des troubles neurologiques.
Mécanisme D'action
Target of Action
The primary target of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is the neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological processes, including neurotransmission .
Mode of Action
This compound acts as a selective inhibitor of nNOS . It binds to the active site of the enzyme, preventing it from producing nitric oxide . This inhibition can lead to changes in nitric oxide-mediated signaling pathways .
Biochemical Pathways
The inhibition of nNOS affects the nitric oxide signaling pathway. Nitric oxide is a key neurotransmitter involved in various functions, including pain perception . By inhibiting nNOS, this compound can potentially modulate these functions .
Pharmacokinetics
It’s worth noting that the compound’s ability to selectively inhibit nnos over other isoforms of the enzyme suggests a favorable distribution profile .
Result of Action
The inhibition of nNOS by this compound can lead to a decrease in nitric oxide production. This can potentially alleviate conditions such as pain, where nitric oxide signaling plays a significant role . For instance, one study showed that a similar compound was able to reverse thermal hyperalgesia in a model of neuropathic pain .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs could potentially affect its efficacy through drug-drug interactions . The compound was shown to be either inactive or a very weak inhibitor of human cytochrome p450 enzymes, indicating a low potential for such interactions .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human neuronal nitric oxide synthase (nNOS), which is crucial for the production of nitric oxide, a signaling molecule involved in various physiological processes . The interaction between 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine and nNOS is selective, meaning it preferentially inhibits nNOS over other forms of nitric oxide synthase, such as endothelial NOS and inducible NOS .
Cellular Effects
The effects of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting nNOS, it can reduce the production of nitric oxide, which in turn affects signaling pathways that rely on this molecule . This can lead to changes in gene expression and alterations in cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine exerts its effects through specific binding interactions with biomolecules. Its inhibition of nNOS involves binding to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide . This inhibition can lead to a decrease in nitric oxide levels, which has downstream effects on various signaling pathways and physiological processes. Additionally, this compound may influence other enzymes and proteins, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to sustained inhibition of nNOS, resulting in long-term changes in nitric oxide levels and associated cellular processes . The stability of the compound in various experimental conditions is crucial for understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, it may selectively inhibit nNOS without significant adverse effects. At higher doses, it could potentially cause toxicity or other adverse effects due to excessive inhibition of nitric oxide production . Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its inhibition of nNOS affects the metabolic flux of nitric oxide production, which can influence various physiological processes . Additionally, this compound may interact with other metabolic enzymes, altering metabolite levels and overall metabolic activity.
Transport and Distribution
The transport and distribution of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Understanding these interactions is essential for determining how the compound reaches its target sites and exerts its effects.
Subcellular Localization
The subcellular localization of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with nNOS and other biomolecules, affecting its overall biochemical activity.
Propriétés
IUPAC Name |
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-16-7-4-10(5-8-16)12-9-15-13-11(12)3-2-6-14-13/h2-4,6,9H,5,7-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFARDFRKAIVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477483 | |
| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325975-67-5 | |
| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1601067.png)








![3,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B1601082.png)
